Cas no 2157274-84-3 (2-(1-hydroxybut-3-yn-2-yl)amino-4-methylpyrimidine-5-carboxylic acid)

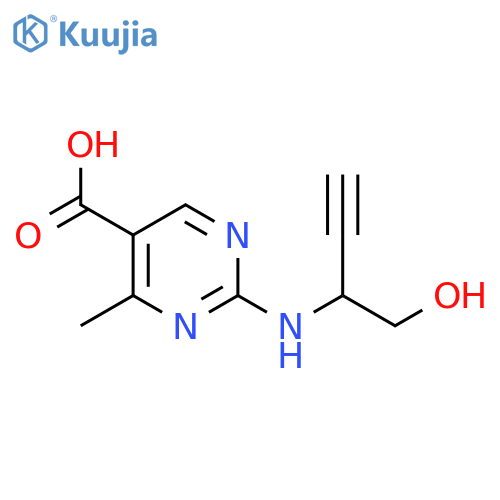

2157274-84-3 structure

商品名:2-(1-hydroxybut-3-yn-2-yl)amino-4-methylpyrimidine-5-carboxylic acid

2-(1-hydroxybut-3-yn-2-yl)amino-4-methylpyrimidine-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(1-hydroxybut-3-yn-2-yl)amino-4-methylpyrimidine-5-carboxylic acid

- 2157274-84-3

- EN300-1449116

- 2-[(1-hydroxybut-3-yn-2-yl)amino]-4-methylpyrimidine-5-carboxylic acid

-

- インチ: 1S/C10H11N3O3/c1-3-7(5-14)13-10-11-4-8(9(15)16)6(2)12-10/h1,4,7,14H,5H2,2H3,(H,15,16)(H,11,12,13)

- InChIKey: BPWRLYUGPGRPKD-UHFFFAOYSA-N

- ほほえんだ: OCC(C#C)NC1N=CC(C(=O)O)=C(C)N=1

計算された属性

- せいみつぶんしりょう: 221.08004122g/mol

- どういたいしつりょう: 221.08004122g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 299

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 95.3Ų

2-(1-hydroxybut-3-yn-2-yl)amino-4-methylpyrimidine-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1449116-0.25g |

2-[(1-hydroxybut-3-yn-2-yl)amino]-4-methylpyrimidine-5-carboxylic acid |

2157274-84-3 | 0.25g |

$1300.0 | 2023-06-06 | ||

| Enamine | EN300-1449116-10000mg |

2-[(1-hydroxybut-3-yn-2-yl)amino]-4-methylpyrimidine-5-carboxylic acid |

2157274-84-3 | 10000mg |

$4545.0 | 2023-09-29 | ||

| Enamine | EN300-1449116-50mg |

2-[(1-hydroxybut-3-yn-2-yl)amino]-4-methylpyrimidine-5-carboxylic acid |

2157274-84-3 | 50mg |

$888.0 | 2023-09-29 | ||

| Enamine | EN300-1449116-100mg |

2-[(1-hydroxybut-3-yn-2-yl)amino]-4-methylpyrimidine-5-carboxylic acid |

2157274-84-3 | 100mg |

$930.0 | 2023-09-29 | ||

| Enamine | EN300-1449116-1.0g |

2-[(1-hydroxybut-3-yn-2-yl)amino]-4-methylpyrimidine-5-carboxylic acid |

2157274-84-3 | 1g |

$1414.0 | 2023-06-06 | ||

| Enamine | EN300-1449116-2.5g |

2-[(1-hydroxybut-3-yn-2-yl)amino]-4-methylpyrimidine-5-carboxylic acid |

2157274-84-3 | 2.5g |

$2771.0 | 2023-06-06 | ||

| Enamine | EN300-1449116-0.5g |

2-[(1-hydroxybut-3-yn-2-yl)amino]-4-methylpyrimidine-5-carboxylic acid |

2157274-84-3 | 0.5g |

$1357.0 | 2023-06-06 | ||

| Enamine | EN300-1449116-2500mg |

2-[(1-hydroxybut-3-yn-2-yl)amino]-4-methylpyrimidine-5-carboxylic acid |

2157274-84-3 | 2500mg |

$2071.0 | 2023-09-29 | ||

| Enamine | EN300-1449116-500mg |

2-[(1-hydroxybut-3-yn-2-yl)amino]-4-methylpyrimidine-5-carboxylic acid |

2157274-84-3 | 500mg |

$1014.0 | 2023-09-29 | ||

| Enamine | EN300-1449116-5000mg |

2-[(1-hydroxybut-3-yn-2-yl)amino]-4-methylpyrimidine-5-carboxylic acid |

2157274-84-3 | 5000mg |

$3065.0 | 2023-09-29 |

2-(1-hydroxybut-3-yn-2-yl)amino-4-methylpyrimidine-5-carboxylic acid 関連文献

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

2157274-84-3 (2-(1-hydroxybut-3-yn-2-yl)amino-4-methylpyrimidine-5-carboxylic acid) 関連製品

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 2230780-65-9(IL-17A antagonist 3)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬